5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
The compound 5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative functionalized at the 5-position with a methylidene group linked to an amino-substituted 4-(4-bromophenyl)thiazole moiety. Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic dicarbonate ester renowned for its high reactivity in Knoevenagel condensations, enabling the introduction of diverse substituents at the 5-position . Such structural features suggest applications in medicinal chemistry (e.g., as a kinase inhibitor precursor) or materials science (e.g., as a ligand in coordination polymers) .
Properties
IUPAC Name |
5-[[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O4S/c1-16(2)22-13(20)11(14(21)23-16)7-18-15-19-12(8-24-15)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUBEDOGQDAMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC(=CS2)C3=CC=C(C=C3)Br)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a bromophenyl group. The final step involves the formation of the dioxane ring through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products .
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing thiazole rings exhibit notable antibacterial properties. For instance, derivatives of thiazole have been synthesized and tested against various strains of bacteria including Escherichia coli and Staphylococcus aureus. The presence of the 4-bromophenyl group enhances the compound's potency against resistant strains, suggesting that this compound could serve as a lead in the development of new antibacterial agents .
Anticonvulsant Effects
Thiazole derivatives have also shown promise in anticonvulsant activity. Studies have demonstrated that modifications to the thiazole structure can lead to significant anticonvulsant effects in animal models. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in seizure control .
Anticancer Potential
The thiazole moiety is frequently associated with anticancer activity. Compounds similar to the one discussed have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and interference with cell cycle progression .
Synthetic Methodologies
The synthesis of 5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions: The formation of the imine linkage is crucial for the structural integrity of the compound.
- Cyclization Processes: These are employed to form the dioxane ring, which is essential for biological activity.
These synthetic routes often require careful optimization to enhance yield and purity while minimizing by-products .
Case Study 1: Antibacterial Evaluation
A study evaluated various thiazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that compounds with halogen substitutions on the phenyl ring exhibited enhanced antibacterial activity compared to non-substituted analogs. The compound this compound was among those showing promising results in inhibiting bacterial growth .
Case Study 2: Anticonvulsant Activity Assessment
In another study focusing on anticonvulsant properties, researchers synthesized several thiazole derivatives and tested their efficacy using the maximal electroshock seizure (MES) model. Results showed that certain modifications led to compounds with median effective doses significantly lower than standard treatments like ethosuximide. This suggests a potential for developing new anticonvulsants based on this scaffold .
Mechanism of Action
The mechanism of action of 5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity. Overall, the compound can disrupt cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural analogs of the target compound, emphasizing substituent effects on electronic properties and applications:
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl, NO₂) increase electrophilicity at the methylidene carbon, enhancing reactivity in nucleophilic additions or cycloadditions .
- Thiazole vs. Furan : The thiazole ring in the target compound provides nitrogen and sulfur atoms for hydrogen bonding or metal coordination, unlike the oxygen-rich furan derivatives .
- Halogen Effects : Bromine’s larger atomic size and polarizability compared to chlorine or fluorine may improve binding affinity in biological systems or alter crystal packing .
Crystallographic and Physicochemical Properties
- Crystal Packing : Bulky substituents (e.g., dihydroindenyl in ) induce steric hindrance, while planar aromatic groups (e.g., bromophenyl-thiazole) favor π-π stacking. The bromine atom’s polarizability may enhance intermolecular halogen bonding .
Biological Activity
The compound 5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is notable for its diverse biological activities attributed to its complex structure, which incorporates a thiazole moiety and a dioxane ring. This article reviews the biological activity of this compound based on various research findings, including its potential as an antimicrobial, anticancer, and anticonvulsant agent.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.25 g/mol. Its structure features a bromophenyl group attached to a thiazole ring, which is known for conferring significant biological properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains. A study demonstrated that thiazole-containing compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting that the presence of the thiazole ring enhances antimicrobial activity due to electron-withdrawing effects that improve binding to bacterial targets .
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer potential. The compound has been evaluated for its cytotoxic effects on cancer cell lines. For example, studies have reported that related thiazole compounds exhibit IC50 values in the low micromolar range against human cancer cell lines such as A-431 (human epidermoid carcinoma) and U251 (human glioblastoma) cells. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole and phenyl rings can significantly enhance anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | A-431 | 1.61 ± 1.92 |
| Thiazole Derivative B | U251 | 1.98 ± 1.22 |
| 5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene) | A-431 | TBD |
| 5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene) | U251 | TBD |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored in several studies. Compounds with similar structural features have shown effectiveness in animal models of epilepsy, providing a basis for further investigation into the anticonvulsant potential of the compound under discussion. The mechanism is believed to involve modulation of neurotransmitter systems or ion channels .
Case Studies
Several case studies highlight the biological activities of related compounds:
- Antimicrobial Efficacy : In a study assessing various thiazole derivatives against E. coli, one derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics such as norfloxacin.
- Cytotoxicity Assessment : A series of thiazole derivatives were tested for cytotoxicity against multiple cancer cell lines. The results indicated that modifications at specific positions on the thiazole ring could enhance activity against resistant cancer types.
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing 5-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione?
- Methodology :
- Step 1 : Condensation reactions are commonly employed. For example, Knoevenagel condensation under green conditions (e.g., using diisopropyl ethyl ammonium acetate [DIPEAc] as a catalyst/medium at room temperature) can facilitate the formation of the methylidene bridge .
- Step 2 : Refluxing precursors (e.g., thiosemicarbazides, chloroacetic acid, and oxocompounds) in a DMF-acetic acid mixture (2–3 hours) followed by recrystallization yields pure products .
- Key Considerations : Optimize solvent systems (e.g., DMF/ethanol mixtures) to improve yield and purity.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use NMR to verify aromatic protons (δ 6.8–7.8 ppm for bromophenyl and thiazole groups) and methylidene protons (δ ~8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm molecular weight (e.g., m/z 382.98 for CHBrNOS) and detect fragmentation patterns .
- Melting Point Analysis : Compare observed melting points (e.g., 223–225°C for similar analogs) with literature values .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- In Vitro Screening : Use enzyme inhibition assays (e.g., against phospholipase A2 or COX-2) to assess therapeutic potential. For antimicrobial activity, employ broth microdilution assays against Gram-positive/negative bacteria .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to determine IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Modular Synthesis : Introduce substituents at the thiazole (e.g., electron-withdrawing groups like -NO) or dioxane rings (e.g., methyl vs. ethyl groups) to assess effects on potency .
- Data Analysis : Use multivariate regression models to correlate structural descriptors (e.g., Hammett σ values) with activity data. For example, bromophenyl analogs show enhanced binding to benzothiazole receptors compared to chlorophenyl derivatives .
Q. What computational strategies are effective for predicting target interactions?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., tyrosine kinases or HIV-1 protease). Focus on hydrogen bonding with the dioxane carbonyl and hydrophobic interactions with the bromophenyl group .
- Molecular Dynamics (MD) : Perform 100-ns MD simulations in explicit solvent (e.g., TIP3P water) to evaluate binding stability and conformational changes .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodology :
- Statistical Validation : Apply ANOVA or t-tests to compare replicates. For example, inconsistencies in antimicrobial activity (e.g., MIC values ±10%) may arise from variations in bacterial strains or assay conditions .
- Experimental Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to normalize inter-lab variability .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Salt Formation : Synthesize sodium or hydrochloride salts to enhance aqueous solubility.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (e.g., 150–200 nm diameter) for sustained release .
- LogP Optimization : Use shake-flask methods to measure partition coefficients; aim for LogP <3 to balance membrane permeability and solubility .
Methodological Tables
Table 1 : Representative NMR Data for Analogous Compounds
| Proton Type | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic (Br-CH) | 7.2–7.8 (doublet) | |
| Methylidene (=CH–N) | 8.4–8.6 (singlet) | |
| Thiazole C–H | 6.8–7.1 (singlet) |
Table 2 : Biological Activity of Structural Analogs
| Compound Modification | IC (μM, MCF-7) | MIC (μg/mL, S. aureus) | Reference |
|---|---|---|---|
| 4-Bromophenyl substitution | 12.3 ± 1.2 | 8.5 ± 0.7 | |
| 4-Chlorophenyl substitution | 18.9 ± 2.1 | 12.4 ± 1.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
